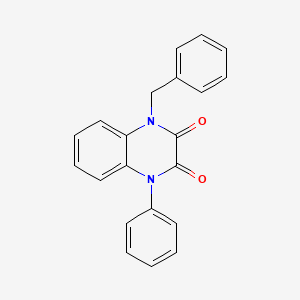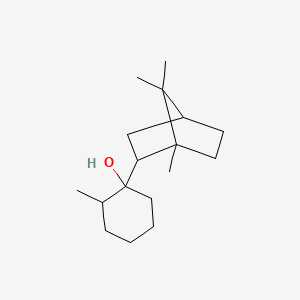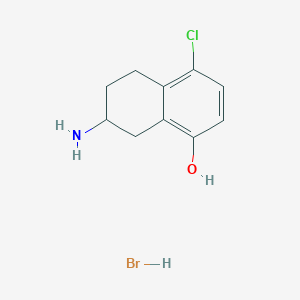![molecular formula C16H16Cl2O3 B14479729 2-{4-[(2,4-Dichlorophenoxy)methyl]phenoxy}propan-1-ol CAS No. 66287-28-3](/img/structure/B14479729.png)
2-{4-[(2,4-Dichlorophenoxy)methyl]phenoxy}propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(2,4-Dichlorophenoxy)methyl]phenoxy}propan-1-ol is an organic compound known for its unique structure and properties. It is a derivative of phenoxy compounds, which are widely used in various chemical and industrial applications. This compound is characterized by the presence of two phenoxy groups and a propanol group, making it a versatile molecule in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2,4-Dichlorophenoxy)methyl]phenoxy}propan-1-ol typically involves the reaction of 2,4-dichlorophenol with epichlorohydrin, followed by a nucleophilic substitution reaction with 4-hydroxybenzyl alcohol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-{4-[(2,4-Dichlorophenoxy)methyl]phenoxy}propan-1-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydroxide, potassium carbonate, and various nucleophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-{4-[(2,4-Dichlorophenoxy)methyl]phenoxy}propan-1-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-{4-[(2,4-Dichlorophenoxy)methyl]phenoxy}propan-1-ol involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of acetyl-CoA carboxylase, affecting lipid metabolism and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate: A methyl ester derivative with similar structural features.
2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropionic acid: Known for its hypolipidemic and anti-cancer activities.
Uniqueness
2-{4-[(2,4-Dichlorophenoxy)methyl]phenoxy}propan-1-ol stands out due to its unique combination of phenoxy and propanol groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
66287-28-3 |
|---|---|
Formule moléculaire |
C16H16Cl2O3 |
Poids moléculaire |
327.2 g/mol |
Nom IUPAC |
2-[4-[(2,4-dichlorophenoxy)methyl]phenoxy]propan-1-ol |
InChI |
InChI=1S/C16H16Cl2O3/c1-11(9-19)21-14-5-2-12(3-6-14)10-20-16-7-4-13(17)8-15(16)18/h2-8,11,19H,9-10H2,1H3 |
Clé InChI |
LEHVDCQTOMYUQL-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)OC1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N'-([1,1'-Biphenyl]-2,2'-diyl)bis[2-(hydroxyimino)acetamide]](/img/structure/B14479654.png)
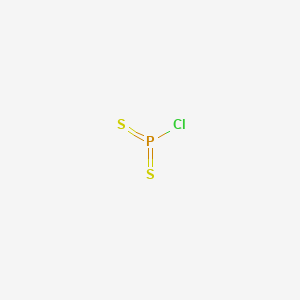


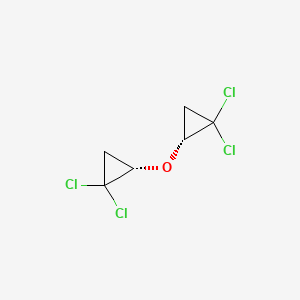

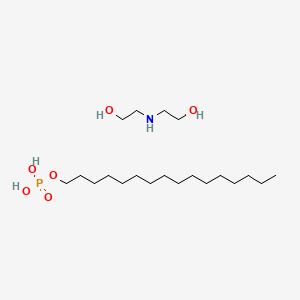
![1,3,5-Triazine-2,4,6-triamine, N,N-bis[3-[[4,6-bis[butyl(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,3,5-triazin-2-yl]amino]propyl]-N',N''-dibutyl-N',N''-bis(2,2,6,6-tetramethyl-4-piperidinyl)-](/img/structure/B14479699.png)
![Methyl 7-[2-oxo-5-(3-oxooct-1-EN-1-YL)pyrrolidin-1-YL]heptanoate](/img/structure/B14479716.png)

